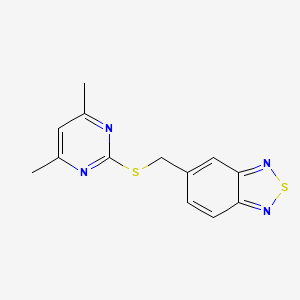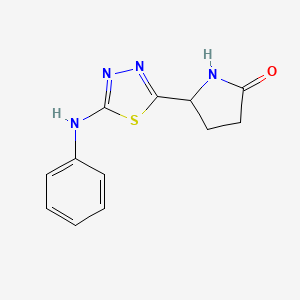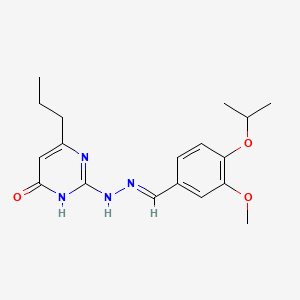![molecular formula C16H17NO2 B13373331 N-(2-hydroxypropyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B13373331.png)
N-(2-hydroxypropyl)[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxypropyl)[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypropyl)[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized using various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced through a nucleophilic substitution reaction where a suitable hydroxypropyl halide reacts with the biphenyl derivative.
Formation of Carboxamide Group: The carboxamide group can be formed by reacting the biphenyl derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of N-(2-hydroxypropyl)[1,1’-biphenyl]-4-carboxamide may involve large-scale coupling reactions followed by purification steps to ensure the desired purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-hydroxypropyl)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The biphenyl core can undergo electrophilic substitution reactions, similar to benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-hydroxypropyl)[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxypropyl)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, in drug delivery systems, it can form stable complexes with drugs, enhancing their solubility and bioavailability. The hydroxypropyl group can facilitate interactions with biological membranes, promoting efficient drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-hydroxypropyl)methacrylamide: Used in polymer-based drug delivery systems.
4’-Hydroxy-4,5-dimethoxy-[1,1’-biphenyl]-2-carbonitrile: Effective in C-H functionalization reactions.
Uniqueness
Its ability to form stable complexes with drugs and its biocompatibility make it a valuable compound in medicinal chemistry and drug delivery research .
Propiedades
Fórmula molecular |
C16H17NO2 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-(2-hydroxypropyl)-4-phenylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-12(18)11-17-16(19)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3,(H,17,19) |
Clave InChI |
LBBAZYQASCBFJP-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B13373253.png)

![N-[(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea](/img/structure/B13373265.png)
![6-(5-isobutyl-1H-pyrazol-3-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373283.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373284.png)
![2-[(4-pyridinylmethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373289.png)
![3-[(4-{4-Nitrophenyl}-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13373297.png)

![5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13373313.png)
![S-[(1-benzyl-2-oxo-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methyl] O-ethyl thiocarbonate](/img/structure/B13373317.png)

![6-[3-(Allyloxy)phenyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373320.png)
![N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B13373332.png)
